1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the Cyclopentapyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an intermediate compound.
Condensation with Benzylidene Hydrazide: The final step involves the condensation of the cyclopentapyrazole derivative with benzylidene hydrazide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentapyrazole Derivatives: Compounds with similar ring structures but different functional groups.
Benzylidene Hydrazides: Compounds with similar hydrazide groups but different ring structures.
Uniqueness
1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of a cyclopentapyrazole ring and a benzylidene hydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12-7-2-1-4-9(12)8-15-18-14(20)13-10-5-3-6-11(10)16-17-13/h1-2,4,7-8,19H,3,5-6H2,(H,16,17)(H,18,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPKZAWUTSKKSR-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.